molecular formula C19H23ClN2O2S B2402159 (E)-4-chloro-N'-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide CAS No. 17260-46-7

(E)-4-chloro-N'-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide

Cat. No.: B2402159
CAS No.: 17260-46-7
M. Wt: 378.92
InChI Key: ISPSUYVMQSOFKI-XUTLUUPISA-N
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Description

(E)-4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide is a synthetic organic compound that belongs to the class of benzimidamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of a sulfonyl group and a chloro substituent in the structure suggests potential biological activity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzimidamide, 2,5-dimethylbenzenesulfonyl chloride, and diethylamine.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used.

    Reaction Steps: The 4-chlorobenzimidamide is first reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonylated intermediate. This intermediate is then reacted with diethylamine to yield the final product.

Industrial Production Methods

Industrial production of (E)-4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the sulfonyl group and chloro substituent may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-dimethylbenzimidamide
  • 4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzamide
  • 4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidine

Uniqueness

(E)-4-chloro-N’-((2,5-dimethylphenyl)sulfonyl)-N,N-diethylbenzimidamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the (E)-configuration also adds to its uniqueness, potentially affecting its reactivity and interactions.

Properties

IUPAC Name

4-chloro-N'-(2,5-dimethylphenyl)sulfonyl-N,N-diethylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-5-22(6-2)19(16-9-11-17(20)12-10-16)21-25(23,24)18-13-14(3)7-8-15(18)4/h7-13H,5-6H2,1-4H3/b21-19+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPSUYVMQSOFKI-XUTLUUPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=NS(=O)(=O)C1=C(C=CC(=C1)C)C)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C(=N/S(=O)(=O)C1=C(C=CC(=C1)C)C)/C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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